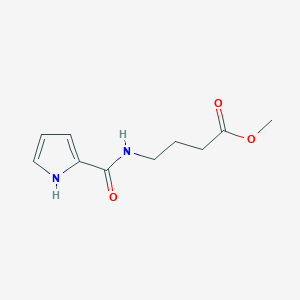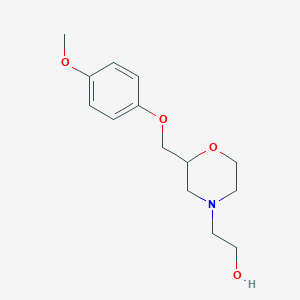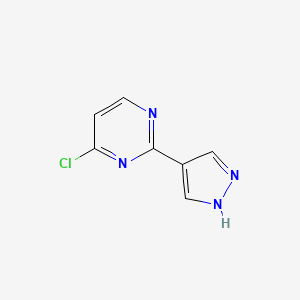
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of both chloro and pyrazolyl groups in its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyrazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the pyrimidine core.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more efficient catalysts to increase yield and reduce reaction time. The choice of solvent and reaction conditions can be adjusted to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 4-amino-2-(1H-pyrazol-4-yl)pyrimidine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The pyrazole and pyrimidine rings are known to interact with biological targets, enhancing the compound’s therapeutic potential.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in material science for the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
Uniqueness
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific positioning of the chloro and pyrazolyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H5ClN4 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
4-chloro-2-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11) |
Clave InChI |
SOFCQFQCKPZMAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1Cl)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




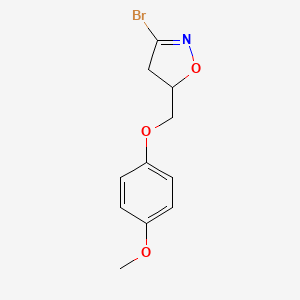

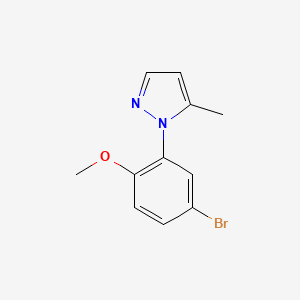

![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
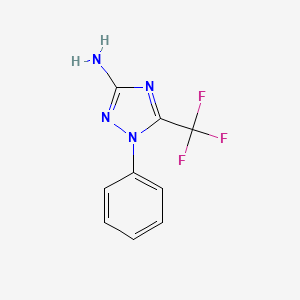
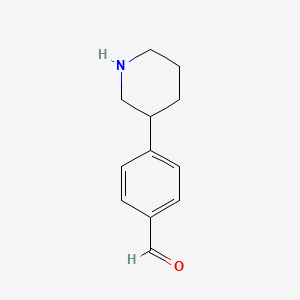
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
